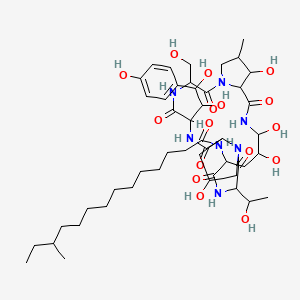
Phenylmethylbarbituric acid
Vue d'ensemble
Description
L'héptobarbital, également connu sous le nom d'acide phénylméthylbarbiturique, est un dérivé de la barbiturique. Il est principalement utilisé pour ses propriétés sédatives et hypnotiques. Ce composé a été confondu avec le méthylphénobarbital en raison de leurs similitudes structurales, tous deux contenant un groupe méthylphényle .
Applications De Recherche Scientifique
Heptobarbital has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on gamma-aminobutyric acid (GABA) receptors.
Medicine: Investigated for its sedative and hypnotic properties.
Industry: Utilized in the production of pharmaceuticals and as a standard in analytical chemistry.
Mécanisme D'action
Safety and Hazards
Méthodes De Préparation
Voies synthétiques et conditions de réaction : L'héptobarbital peut être synthétisé par condensation d'urée et de dérivés de l'acide malonique. La réaction implique généralement l'utilisation d'un acide ou d'une base forte comme catalyseur. Le processus comprend les étapes suivantes :
Formation de l'ester malonique : L'acide malonique est estérifié en utilisant un alcool en présence d'un catalyseur acide.
Réaction de condensation : L'ester malonique est ensuite condensé avec de l'urée en présence d'une base pour former le dérivé de l'acide barbiturique.
Réaction de substitution : Le dérivé de l'acide barbiturique subit une réaction de substitution avec un groupe phénylméthyle pour former l'héptobarbital.
Méthodes de production industrielle : La production industrielle de l'héptobarbital suit des voies synthétiques similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à flux continu et des techniques de purification avancées telles que la recristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions : L'héptobarbital subit diverses réactions chimiques, notamment :
Oxydation : L'héptobarbital peut être oxydé pour former les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir l'héptobarbital en ses dérivés alcooliques.
Substitution : L'héptobarbital peut subir des réactions de substitution nucléophile, où le groupe phénylméthyle peut être remplacé par d'autres substituants.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et lithium et le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les amines et les thiols peuvent être utilisés en conditions basiques.
Principaux produits :
Oxydation : Acides carboxyliques.
Réduction : Dérivés alcooliques.
Substitution : Divers barbituriques substitués.
4. Applications de la recherche scientifique
L'héptobarbital a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour synthétiser des molécules plus complexes.
Biologie : Étudié pour ses effets sur les récepteurs de l'acide gamma-aminobutyrique (GABA).
Médecine : Enquêté pour ses propriétés sédatives et hypnotiques.
Industrie : Utilisé dans la production de produits pharmaceutiques et comme étalon en chimie analytique.
5. Mécanisme d'action
L'héptobarbital exerce ses effets en se liant au récepteur de l'acide gamma-aminobutyrique à la sous-unité alpha ou bêta. Cette liaison potentialise l'effet de l'acide gamma-aminobutyrique, conduisant à une augmentation de l'afflux d'ions chlorure et à une hyperpolarisation des neurones. Cela se traduit par un effet sédatif et hypnotique. De plus, l'héptobarbital peut bloquer le récepteur AMPA, un sous-type de récepteur du glutamate, contribuant ainsi davantage à ses effets inhibiteurs sur le système nerveux central .
Comparaison Avec Des Composés Similaires
L'héptobarbital est souvent comparé à d'autres barbituriques tels que :
- Phénobarbital
- Pentobarbital
- Méthylphénobarbital
Unicité : L'héptobarbital est unique en raison de son affinité de liaison spécifique aux récepteurs de l'acide gamma-aminobutyrique et de sa capacité à bloquer les récepteurs AMPA. Ce double mécanisme d'action le distingue des autres barbituriques, qui peuvent uniquement agir sur les récepteurs de l'acide gamma-aminobutyrique .
Composés similaires :
- Phénobarbital : Principalement utilisé comme anticonvulsivant.
- Pentobarbital : Utilisé pour ses propriétés sédatives et hypnotiques.
- Méthylphénobarbital : Structure similaire mais avec des propriétés pharmacocinétiques différentes .
Propriétés
IUPAC Name |
5-methyl-5-phenyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-11(7-5-3-2-4-6-7)8(14)12-10(16)13-9(11)15/h2-6H,1H3,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAOZCAKUIANSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00226900 | |
| Record name | Phenylmethylbarbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76-94-8 | |
| Record name | 5-Methyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethylbarbituric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptobarbital | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80543 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenylmethylbarbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-5-phenylbarbituric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.905 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLMETHYLBARBITURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFR227X6YY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Heptobarbital induce cytochrome P450 2B1 activity, and what are the potential consequences?
A1: While the provided research doesn't specifically detail the mechanism of Heptobarbital's action on cytochrome P450 2B1, it does demonstrate a strong correlation between the induction of this enzyme and toxicity in chick embryos. [] Heptobarbital, like other barbiturates, likely increases the expression of the CYP2B1 gene, leading to higher levels of the enzyme in the liver. This can result in the accelerated metabolism of other drugs metabolized by CYP2B1, potentially leading to therapeutic failure or altered drug interactions. Further research is needed to elucidate the precise molecular mechanisms involved.
Q2: The provided research mentions evaluating barbiturates for their inductive and toxic slopes related to P450 2B1-like activity. What is the significance of studying these slopes?
A2: Analyzing the inductive and toxic slopes of Heptobarbital, in this case, using the probe substrate pentoxyresorufin, helps researchers understand the dose-response relationship for both its enzyme-inducing effects and its toxicity. [] A steeper inductive slope suggests that small dose increases lead to significant increases in enzyme activity. Conversely, a steeper toxic slope indicates that small dose increases lead to substantial increases in toxicity. This information is crucial for determining therapeutic windows and understanding the potential risks associated with different dosages.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6-chloro-2-oxo-4-propyl-1-benzopyran-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B1205027.png)



![N-(2-furanylmethyl)-4-(2-methyl-3-imidazo[1,2-a]pyridinyl)-2-thiazolamine](/img/structure/B1205032.png)








